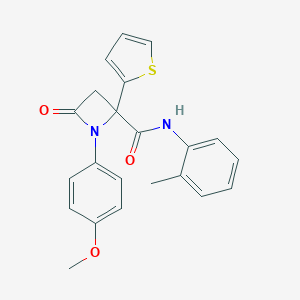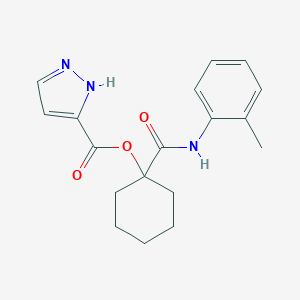
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of azetidinecarboxamide derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of Alzheimer's disease. In addition, it has been found to have antioxidant properties and to enhance the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide in lab experiments is its potential as a treatment for cancer and Alzheimer's disease. It has also been found to be relatively non-toxic, which is important for the development of safe and effective drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide. One direction is to study its potential as a treatment for other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future research could focus on optimizing the synthesis method for this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide involves the reaction of 2-methylphenyl isothiocyanate, 4-methoxybenzylamine, and 2-thiophene carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide has been studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propriétés
Formule moléculaire |
C22H20N2O3S |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-thiophen-2-ylazetidine-2-carboxamide |
InChI |
InChI=1S/C22H20N2O3S/c1-15-6-3-4-7-18(15)23-21(26)22(19-8-5-13-28-19)14-20(25)24(22)16-9-11-17(27-2)12-10-16/h3-13H,14H2,1-2H3,(H,23,26) |
Clé InChI |
FYNFVKMHANSLCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=CS4 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
